3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
CAS No.: 1018557-11-3
Cat. No.: VC8038340
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid - 1018557-11-3](/images/structure/VC8038340.png)
Specification
CAS No. | 1018557-11-3 |
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Molecular Formula | C13H9N3O2 |
Molecular Weight | 239.23 g/mol |
IUPAC Name | 3-pyridin-4-ylimidazo[1,5-a]pyridine-1-carboxylic acid |
Standard InChI | InChI=1S/C13H9N3O2/c17-13(18)11-10-3-1-2-8-16(10)12(15-11)9-4-6-14-7-5-9/h1-8H,(H,17,18) |
Standard InChI Key | JGDRURICQWOYCH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C(N2C=C1)C3=CC=NC=C3)C(=O)O |
Canonical SMILES | C1=CC2=C(N=C(N2C=C1)C3=CC=NC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1018557-11-3) belongs to the imidazo[1,5-a]pyridine family, a class of nitrogen-containing bicyclic heterocycles. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 239.23 g/mol . The compound’s structure combines an imidazo[1,5-a]pyridine scaffold—a fused system of imidazole and pyridine rings—with a pyridin-4-yl substituent and a carboxylic acid group.
Structural Analysis
The imidazo[1,5-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The pyridin-4-yl group at position 3 introduces additional π-conjugation and hydrogen-bonding capabilities, while the carboxylic acid at position 1 enhances solubility and enables derivatization. X-ray crystallography data for analogous compounds reveal planar geometries with intermolecular hydrogen bonds involving the carboxylic acid group .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1018557-11-3 |
Molecular Formula | C₁₃H₉N₃O₂ |
Molecular Weight | 239.23 g/mol |
IUPAC Name | 3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid |
Synthesis and Manufacturing Processes
While no explicit synthetic protocol for 3-(pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is documented in the literature, its preparation can be inferred from methodologies developed for structurally related imidazo[1,5-a]pyridines.
Ritter-Type Reaction Strategy
A 2024 study demonstrated that imidazo[1,5-a]pyridines can be synthesized via a Bi(OTf)₃-catalyzed Ritter-type reaction between pyridinylmethanols and nitriles . This method involves:
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Cation Formation: Activation of benzylic alcohols (e.g., pyridinylmethanols) using Bi(OTf)₃ and p-TsOH·H₂O to generate benzylic cations.
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Nitrile Attack: Nucleophilic addition of nitriles to form nitrilium intermediates.
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Cyclization: Intramolecular cyclization and rearomatization to yield the imidazo[1,5-a]pyridine core.
For the target compound, 4-cyanopyridine could serve as the nitrile component, while a suitably substituted pyridinylmethanol precursor would provide the carboxylic acid functionality. Typical reaction conditions involve heating in dichloroethane (DCE) at 150°C for 12–24 hours, yielding products in 75–95% efficiency for analogous systems .
Post-Synthetic Modifications
The carboxylic acid group permits further functionalization via:
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Esterification: Reaction with alcohols under acidic conditions.
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Amide Formation: Coupling with amines using carbodiimide reagents.
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Salt Formation: Neutralization with bases to improve solubility.
Physicochemical Properties
Experimental data for this compound remain sparse, but predictions can be made based on its structure and analogs:
Solubility and Stability
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Aqueous Solubility: Moderate due to the ionizable carboxylic acid group (predicted pKa ≈ 4.5).
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Thermal Stability: Expected decomposition above 250°C, consistent with related heterocycles .
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Photostability: Susceptible to UV-induced degradation owing to aromatic π-systems.
Spectroscopic Characteristics
Infrared (IR) Spectroscopy:
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Strong absorption at ≈1700 cm⁻¹ (C=O stretch of carboxylic acid).
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Downfield shifts for pyridine protons (δ 8.5–9.0 ppm) and imidazole protons (δ 7.0–8.0 ppm).
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¹³C NMR: Carboxylic acid carbon at ≈170 ppm, aromatic carbons at 120–150 ppm .
Biological Activity and Pharmacological Applications
Imidazo[1,5-a]pyridines are explored for their bioactivity, though specific studies on this derivative are lacking.
Antimicrobial Effects
Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC ≈ 8–32 μg/mL) . The carboxylic acid group may disrupt bacterial membrane integrity.
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